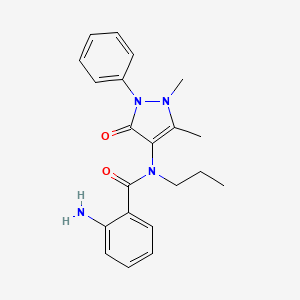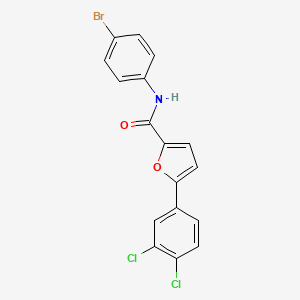![molecular formula C23H17NO3 B3677834 3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3677834.png)
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Overview
Description
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides and coumarins. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 2-oxo-2H-chromen-3-yl group. The compound exhibits significant biological and pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the coumarin moiety. One common method involves the condensation of salicylaldehyde with acetic anhydride to form 3-acetylcoumarin. This intermediate is then reacted with aniline derivatives under acidic conditions to yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the final product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and nitrated products, depending on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to influence signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-methylcoumarin and 7-hydroxycoumarin share structural similarities and exhibit similar biological activities.
Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-(4-hydroxyphenyl)benzamide are structurally related and have comparable pharmacological properties.
Uniqueness
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is unique due to its combined coumarin and benzamide structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual counterparts.
Properties
IUPAC Name |
3-methyl-N-[4-(2-oxochromen-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-5-4-7-18(13-15)22(25)24-19-11-9-16(10-12-19)20-14-17-6-2-3-8-21(17)27-23(20)26/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRBPNYYRJEWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B3677758.png)
![N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide](/img/structure/B3677763.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3677766.png)

![1-(3-bromophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B3677795.png)
![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3677802.png)
![N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]pyridine-4-carboxamide](/img/structure/B3677810.png)
![(5E)-1-(4-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3677821.png)
![4-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3677822.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3677823.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3677840.png)

![2-tert-butyl-5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B3677845.png)

